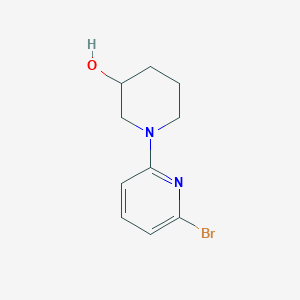

1-(6-Bromopyridin-2-yl)piperidin-3-ol

Beschreibung

Overview of Piperidine (B6355638) and Pyridine (B92270) Hybrid Scaffolds in Synthetic Chemistry

Piperidine and pyridine rings are among the most important heterocyclic systems in pharmaceutical design and development. nih.gov Piperidine, a saturated six-membered heterocycle, provides a three-dimensional, sp3-rich framework that is often sought after to improve the physicochemical properties and therapeutic efficacy of drug candidates. nih.govuniversiteitleiden.nl In contrast, the pyridine ring is an aromatic, sp2-hybridized system that is a common feature in numerous bioactive compounds and functional materials. acs.org

The combination of these two rings into a single molecular scaffold creates a "hybrid" structure with significant potential in drug discovery. researchgate.netnih.gov These hybrid scaffolds allow chemists to explore a wider chemical space, blending the conformational flexibility of the piperidine unit with the electronic and binding properties of the pyridine ring. universiteitleiden.nl The synthesis of libraries based on such scaffolds is a key strategy for identifying novel lead compounds for a variety of biological targets. nih.gov Donepezil, a well-known drug for Alzheimer's disease, notably features a piperidine moiety connected to another aromatic system, underscoring the therapeutic relevance of such structural combinations. nih.gov

Significance of Brominated Pyridine Moieties in Organic Synthesis

The presence of a bromine atom on the pyridine ring, as seen in 1-(6-bromopyridin-2-yl)piperidin-3-ol, is of great strategic importance in organic synthesis. Brominated heterocycles are highly valued as versatile coupling partners in a wide array of transition metal-catalyzed cross-coupling reactions. acs.org These reactions are fundamental for constructing complex molecules by forming new carbon-carbon or carbon-heteroatom bonds. nih.gov

The Suzuki-Miyaura cross-coupling reaction, which typically joins an organoboron compound with an organic halide, is a preeminent method in the pharmaceutical industry for linking different ring systems. nih.gov Brominated pyridines are often preferred over their chloro derivatives as substrates in these reactions due to their higher reactivity. acs.org Beyond the Suzuki reaction, bromopyridines are effective substrates in other important transformations, including the Goldberg reaction for forming carbon-nitrogen bonds. mdpi.com This reactivity allows the bromine atom to serve as a synthetic handle, enabling chemists to introduce a diverse range of substituents onto the pyridine ring in a predictable and efficient manner. nih.govnih.gov

Contextualization of this compound as a Key Synthetic Intermediate or Probe

The specific structure of this compound makes it a valuable synthetic intermediate. It possesses multiple reactive sites that can be selectively functionalized. The brominated pyridine ring can participate in cross-coupling reactions, the secondary alcohol on the piperidine ring can be oxidized or used in esterification or etherification reactions, and the piperidine nitrogen allows for further derivatization.

This trifunctional nature allows the compound to serve as a versatile building block for constructing more complex molecules. For instance, the "6-bromopyridin-2-yl" fragment itself is utilized in the synthesis of advanced materials and ligands for metal complexes. researchgate.netrsc.org Analogous compounds, such as those featuring a piperazine (B1678402) ring instead of piperidine, are used as building blocks for pharmaceutical compounds and in materials science. evitachem.com The strategic placement of the bromine and hydroxyl groups in this compound provides a platform for generating a library of derivatives, each with potentially unique biological activities or material properties.

Below are some of the key chemical properties of the title compound and a related isomer.

Table 1: Physicochemical Properties

| Property | This compound | 1-(5-Bromopyridin-2-yl)piperidin-3-ol |

|---|---|---|

| Molecular Formula | C₁₀H₁₃BrN₂O | C₁₀H₁₃BrN₂O sigmaaldrich.com |

| Molecular Weight | 257.13 g/mol | 257.13 g/mol sigmaaldrich.com |

| CAS Number | 1367018-30-1 chemsrc.com | Not Available |

| Appearance | Solid | Solid sigmaaldrich.com |

| InChI Key | Not Available | KGAHCPLPEKWVKI-UHFFFAOYSA-N sigmaaldrich.com |

Structure

3D Structure

Eigenschaften

Molekularformel |

C10H13BrN2O |

|---|---|

Molekulargewicht |

257.13 g/mol |

IUPAC-Name |

1-(6-bromopyridin-2-yl)piperidin-3-ol |

InChI |

InChI=1S/C10H13BrN2O/c11-9-4-1-5-10(12-9)13-6-2-3-8(14)7-13/h1,4-5,8,14H,2-3,6-7H2 |

InChI-Schlüssel |

INBUDHUQWUBOTL-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC(CN(C1)C2=NC(=CC=C2)Br)O |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 1 6 Bromopyridin 2 Yl Piperidin 3 Ol and Analogues

Regioselective and Stereoselective Synthesis Approaches

Controlling the precise three-dimensional arrangement of substituents on the piperidine (B6355638) ring is critical for modulating biological activity. Enantioselective and diastereoselective strategies are paramount in creating stereochemically pure and complex piperidinol derivatives.

Enantioselective Strategies Towards Chiral Piperidinols

Achieving high enantioselectivity in the synthesis of chiral piperidines often involves the use of chiral catalysts or auxiliaries that can influence the formation of one enantiomer over the other.

Several catalytic asymmetric methods have been developed for this purpose. One notable approach is the enantioselective intramolecular cyclization of unsaturated acetals catalyzed by a chiral phosphoric acid, which yields functionalized chiral piperidines. umich.eduumich.edu This method has been shown to be effective for producing piperidines with substitutions at various positions, and in some cases, the enantiomeric excess (ee) of the product improves over the course of the reaction. umich.edu Another powerful strategy involves the rhodium-catalyzed asymmetric reductive Heck reaction of boronic acids with pyridine (B92270) derivatives, which provides access to 3-substituted tetrahydropyridines in high yield and excellent enantioselectivity. nih.gov These intermediates can then be further reduced to the corresponding chiral piperidines. nih.gov

Copper-catalyzed asymmetric cyclizative aminoboration of N-tethered alkenes has also emerged as a method for producing 2,3-cis-disubstituted piperidines with excellent enantioselectivities. researchgate.net Furthermore, the use of chiral auxiliaries, such as (R)-phenylglycinol, can be employed to stereoselectively produce chiral non-racemic bicyclic lactams from achiral aryl-δ-oxoacids. rsc.org These lactams serve as versatile precursors for the enantiodivergent synthesis of various chiral 2-arylpiperidines. rsc.org

| Strategy | Catalyst/Auxiliary | Key Transformation | Outcome | Reference |

|---|---|---|---|---|

| Asymmetric Catalysis | Chiral Phosphoric Acid | Intramolecular cyclization of unsaturated acetals | Functionalized chiral piperidines with high enantioselectivity. | umich.eduumich.edu |

| Asymmetric Cross-Coupling | Rhodium Complex | Asymmetric reductive Heck reaction of boronic acids and dihydropyridines | Enantioenriched 3-substituted piperidines. | nih.gov |

| Asymmetric Aminoboration | Copper/(S,S)-Ph-BPE | Regiospecific and enantioselective cyclizative aminoboration | Chiral 2,3-cis-disubstituted piperidines with excellent ee. | researchgate.net |

| Chiral Auxiliary | (R)-phenylglycinol | Cyclodehydration of aryl-δ-oxoacids to form chiral lactams | Precursors for enantiodivergent synthesis of (R)- and (S)-2-phenylpiperidine. | rsc.org |

Diastereoselective Control in Piperidine Ring Formation

When multiple stereocenters are present, controlling their relative orientation (diastereoselectivity) is crucial. A highly diastereoselective photoredox-catalyzed reaction has been developed for the α-amino C–H arylation of densely functionalized piperidines. nih.gov This method proceeds through an arylation followed by an epimerization to yield the most thermodynamically stable stereoisomer with high diastereoselectivity. nih.gov

Multi-component reactions offer another efficient route. An asymmetric, four-component, one-pot synthesis has been established that yields highly substituted piperidines with excellent control over up to five contiguous stereocenters. acs.org This sequence involves a diphenylprolinol silyl (B83357) ether mediated Michael reaction, followed by a domino aza-Henry/hemiaminalization reaction and a Lewis acid-mediated functionalization. acs.org Similarly, a stereoselective three-component vinylogous Mannich-type reaction can assemble multi-substituted chiral piperidines from a functionalized dienolate, an aldehyde, and an amine, mimicking biosynthetic pathways. rsc.org

Additionally, diastereoselective control can be achieved during the ring-closing step itself. For instance, the reductive cyclization of amino acetals, prepared via a nitro-Mannich reaction, retains the stereochemistry established in the initial Mannich reaction. nih.gov Base-induced intramolecular aza-Michael reactions have also been used for the diastereoselective synthesis of 2,6-trans-piperidines on a large scale. mdpi.com

Construction of the Piperidine Ring System

The formation of the core piperidine heterocycle can be accomplished through a variety of robust chemical transformations, including cyclization reactions of linear precursors, hydrogenation of aromatic pyridine rings, and reductive amination strategies.

Cyclization Reactions (e.g., Intramolecular Michael Addition, Radical Cyclization, Annulation)

Intramolecular cyclization is a common and powerful strategy for forming the piperidine ring. nih.govmdpi.com The intramolecular aza-Michael reaction, which involves the addition of an amine to a tethered α,β-unsaturated carbonyl compound, is a widely used method. nih.govmdpi.com Organocatalytic versions of this reaction can produce enantiomerically enriched piperidines. mdpi.com

Radical cyclizations provide an alternative pathway. Cobalt-catalyzed intramolecular radical cyclization of linear amino-aldehydes has been shown to produce various piperidines in good yields. nih.govmdpi.com Another approach is the electroreductive cyclization of an imine with a terminal dihaloalkane, which can be performed efficiently in a flow microreactor. nih.govbeilstein-journals.orgresearchgate.net This method involves the reduction of an imine to a radical anion, which then attacks the dihaloalkane to initiate cyclization. beilstein-journals.org Annulation strategies, such as the [5 + 1] annulation involving the condensation of amines with aldehydes or ketones, are also employed in piperidine synthesis. nih.gov

Hydrogenation of Pyridine Precursors

The catalytic hydrogenation of pyridine derivatives is one of the most direct methods for synthesizing the corresponding piperidine ring system. nih.govasianpubs.org This transformation typically involves the use of a metal catalyst and a hydrogen source, which can be high-pressure hydrogen gas or a transfer hydrogenation reagent. asianpubs.orgorganic-chemistry.org

A variety of catalysts, including platinum, palladium, rhodium, and ruthenium, are effective for this reduction. asianpubs.orgorganic-chemistry.org Platinum(IV) oxide (PtO₂, Adams' catalyst) is a mild and effective catalyst for the hydrogenation of substituted pyridines in glacial acetic acid at room temperature under 50-70 bar of hydrogen pressure. asianpubs.org This method has been used to synthesize 2-bromo and 2-fluoro piperidine derivatives. asianpubs.org Rhodium on carbon (Rh/C) has also been used for the complete hydrogenation of pyridines in water at milder pressures (5 atm H₂). organic-chemistry.org A metal-free approach using borane-ammonia (H₃N-BH₃) as the hydrogen source and a ruthenium catalyst can furnish piperidines with good cis-selectivity. organic-chemistry.org Recently, electrocatalytic hydrogenation using a carbon-supported rhodium catalyst in a membrane electrode assembly has been demonstrated as a sustainable method that operates at ambient temperature and pressure, converting pyridine to piperidine with high efficiency. nih.govacs.org

| Catalyst | Hydrogen Source | Conditions | Substrate Scope | Reference |

|---|---|---|---|---|

| PtO₂ (Adams' catalyst) | H₂ (50-70 bar) | Room Temperature, Glacial Acetic Acid | 2-bromo, 2-fluoro, 2-methyl, 3-methyl pyridines. | asianpubs.org |

| Rh/C | H₂ (5 atm) | 80 °C, Water | Various pyridines and other heteroaromatics. | organic-chemistry.org |

| RuCl₃·xH₂O | Borane-ammonia | - | Pyridines, quinolines, indoles. | organic-chemistry.org |

| Ruthenium/Carbon | H₂ (2.0 MPa) | 60 °C, Methanol | Pyridine. | patsnap.com |

| Rhodium (cathode) | Electrochemical (H₂O) | Ambient Temp & Pressure | Pyridine, nicotinic acid, and other N-heterocycles. | nih.govacs.org |

Reductive Amination Strategies

Reductive amination is a versatile and widely used method for forming C-N bonds and is a key strategy for synthesizing piperidines. nih.govresearchgate.net The process typically involves the condensation of an amine with a carbonyl compound (aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. researchgate.net Intramolecular reductive amination of a precursor containing both an amine and a carbonyl group is a common approach to form the piperidine ring. nih.govresearchgate.net

Various reducing agents can be employed. Borane-pyridine complex has been identified as an excellent, less toxic alternative to sodium cyanoborohydride for the reductive amination of secondary amines like piperidines with a range of aldehydes. tandfonline.comtandfonline.com This one-pot procedure is compatible with various functional groups and can be performed in both protic and aprotic solvents. tandfonline.com An iron-catalyzed reductive amination of ϖ-amino fatty acids using phenylsilane (B129415) as the reductant has also been developed for the synthesis of piperidines. nih.gov More recently, a rhodium-catalyzed transfer hydrogenation of pyridinium (B92312) salts has been described, which proceeds via a reductive transamination process to afford N-aryl piperidines. acs.org

Incorporation of the 6-Bromopyridine Moiety

The formation of the crucial bond between the piperidine ring and the 6-bromopyridine unit is a key step in the synthesis of the target compound. Chemists employ several powerful methods to achieve this, including cross-coupling reactions, nucleophilic aromatic substitution, and directed ortho-metalation.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Stille, Negishi)

Palladium-catalyzed cross-coupling reactions are fundamental tools for creating carbon-carbon and carbon-nitrogen bonds, offering a reliable route to connect the pyridine and piperidine moieties. wikipedia.orgnih.gov These reactions typically involve an organometallic reagent and an organic halide.

Suzuki-Miyaura Coupling: This reaction has become one of the most valuable methods for C-C bond formation. nih.gov It typically involves the reaction of an aryl or heteroaryl halide with a boronic acid or its ester, catalyzed by a palladium complex. researchgate.netcdnsciencepub.com For synthesizing analogues, a pyridylboronic acid can be coupled with a suitable piperidine-containing halide, or conversely, a bromopyridine can be coupled with a piperidinylboronic acid. The choice of catalyst, often a palladium(0) species, ligand, and base is critical for achieving high yields. nih.govmdpi.com Microwave irradiation has been shown to accelerate these reactions significantly. nih.gov

Stille Coupling: The Stille reaction couples an organotin compound (stannane) with an sp²-hybridized organic halide, such as 6-bromopyridine. wikipedia.orglibretexts.org This method is known for its tolerance of a wide variety of functional groups. organic-chemistry.org The reaction mechanism involves oxidative addition of the aryl halide to a Pd(0) catalyst, followed by transmetalation with the organostannane and reductive elimination to form the product. wikipedia.orglibretexts.org While effective, the toxicity of organotin reagents is a significant drawback. organic-chemistry.org

Negishi Coupling: This reaction utilizes an organozinc reagent, which couples with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.org Organozinc reagents are typically prepared from the corresponding organolithium or Grignard reagents by transmetalation with a zinc halide like ZnBr₂. youtube.com The Negishi coupling is notable for its ability to form C(sp²)–C(sp³) bonds and its tolerance for functional groups, as organozinc reagents are less reactive than Grignards or organolithiums. wikipedia.orgyoutube.comnih.gov This method is highly effective for preparing substituted pyridines by coupling pyridylzinc reagents with various halides. orgsyn.org

| Reaction | Organometallic Reagent | Electrophile | Typical Catalyst | Key Advantages | Key Disadvantages |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Boronic Acid/Ester (e.g., Pyridylboronic acid) | Aryl/Heteroaryl Halide (e.g., Bromopiperidine) | Pd(PPh₃)₄, Pd₂(dba)₃ with phosphine (B1218219) ligands | Mild conditions, commercially available reagents, low toxicity of boron byproducts. nih.govresearchgate.net | Potential for protodeboronation of heteroaryl boron reagents. nih.gov |

| Stille | Organostannane (e.g., Piperidinylstannane) | Aryl/Heteroaryl Halide (e.g., 6-Bromopyridine) | Pd(PPh₃)₄, Pd(OAc)₂ with XPhos | High functional group tolerance, stable reagents. nih.govorganic-chemistry.org | Toxicity of tin reagents and byproducts. organic-chemistry.org |

| Negishi | Organozinc (e.g., Pyridylzinc halide) | Aryl/Heteroaryl Halide | Pd(0) or Ni(0) complexes | High reactivity, good functional group tolerance. wikipedia.orgorgsyn.org | Moisture sensitivity of organozinc reagents. |

Nucleophilic Aromatic Substitution with Brominated Pyridines

Nucleophilic aromatic substitution (SNAr) provides a direct route for forming the C-N bond between the pyridine and piperidine rings. In this approach, a nucleophile, such as the secondary amine of piperidin-3-ol, attacks an electron-deficient pyridine ring, displacing a leaving group.

The synthesis of 1-(6-bromopyridin-2-yl)piperidin-3-ol can be achieved by reacting 2,6-dibromopyridine (B144722) with piperidin-3-ol. The nitrogen atom in the pyridine ring activates the C2 and C4 positions towards nucleophilic attack. chemicalforums.comyoutube.com The attack of the piperidin-3-ol nitrogen at the C2 position of 2,6-dibromopyridine leads to the formation of a negatively charged intermediate (a Meisenheimer complex), which is stabilized by the electron-withdrawing nature of the pyridine ring and the remaining bromine atom. chemicalforums.com Aromaticity is restored upon the expulsion of the bromide ion, yielding the desired product. This reaction is often performed at elevated temperatures to overcome the energy barrier associated with the temporary disruption of aromaticity. youtube.com The substitution typically occurs at only one of the bromine positions due to the deactivating effect of the newly added electron-donating piperidinyl group on the second substitution. chemicalforums.com

Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.org The strategy involves a directing metalation group (DMG) on the ring, which directs a strong organolithium base (e.g., n-butyllithium, s-BuLi) to selectively deprotonate the adjacent ortho-position. wikipedia.orgbaranlab.org The resulting aryllithium intermediate can then be trapped with an electrophile.

In the context of pyridine synthesis, a halogen atom such as bromine can serve as a DMG. researchgate.net For instance, 2-bromopyridine (B144113) can be selectively lithiated at the C3 position. However, to achieve substitution adjacent to the nitrogen that will ultimately bind the piperidine, one might start with a different precursor. A more relevant strategy for this scaffold involves the lithiation of a protected 2-aminopyridine (B139424) or a similar derivative. The lithiated pyridine can then react with an electrophile to introduce functionality. Alternatively, DoM can be used to prepare highly substituted bromopyridines, which then serve as substrates for the coupling reactions described previously. researchgate.netsemanticscholar.org The use of highly hindered lithium amide bases, such as lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LiTMP), can be crucial for achieving the desired regioselectivity and avoiding side reactions. researchgate.netharvard.edu

Functional Group Interconversions and Protecting Group Chemistry

Once the core 1-(6-bromopyridin-2-yl)piperidine structure is assembled, further modifications can be made to the hydroxyl and bromine functionalities. These transformations are essential for creating a library of analogues for structure-activity relationship (SAR) studies.

Hydroxyl Group Manipulation (e.g., Etherification, Esterification)

The secondary alcohol of the piperidin-3-ol moiety is a versatile handle for introducing a variety of functional groups.

Etherification: The hydroxyl group can be converted into an ether via Williamson ether synthesis. This involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. This method allows for the introduction of a wide range of alkyl or aryl groups.

Esterification: The hydroxyl group readily reacts with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form esters. lookchem.com Standard esterification conditions, such as using a coupling agent like DCC (dicyclohexylcarbodiimide) with a carboxylic acid, or reacting the alcohol with an acyl chloride in the presence of a base like triethylamine (B128534) or pyridine, are commonly employed. These reactions can be used to introduce diverse aromatic or aliphatic ester side chains. nih.gov

| Transformation | Reagents | Product Functional Group | General Purpose |

|---|---|---|---|

| Etherification | 1. Base (e.g., NaH) 2. Alkyl Halide (R-X) | Ether (-OR) | Introduce alkyl or aryl side chains, modify polarity and steric profile. |

| Esterification | Acyl Chloride (RCOCl) / Base (e.g., Pyridine) | Ester (-OC(O)R) | Introduce diverse acyl groups, create potential prodrugs. lookchem.com |

| Carbamate Formation | Isocyanate (R-N=C=O) | Carbamate (-OC(O)NHR) | Introduce hydrogen bond donors/acceptors. |

Bromine Atom Transformations (e.g., Lithium-Halogen Exchange, Palladium-Catalyzed Reactions)

The bromine atom on the pyridine ring is not merely a placeholder but a key functional group that enables a wealth of further transformations.

Lithium-Halogen Exchange: The C-Br bond can be converted into a C-Li bond by treatment with an alkyllithium reagent, typically n-butyllithium or tert-butyllithium, at low temperatures. wikipedia.org This metal-halogen exchange is a rapid and efficient process for generating a highly nucleophilic lithiated pyridine intermediate. acs.orgnih.gov This intermediate can then be reacted with a wide array of electrophiles (e.g., aldehydes, ketones, carbon dioxide, alkyl halides) to introduce new substituents at the 6-position of the pyridine ring. The choice of alkyllithium reagent and reaction conditions is crucial to avoid side reactions. acs.org

Palladium-Catalyzed Reactions: The bromine atom serves as an excellent leaving group for various palladium-catalyzed cross-coupling reactions, as detailed in section 2.3.1. Beyond just forming the initial scaffold, these reactions can be used to replace the bromine atom in the final product with other groups. For example, Suzuki-Miyaura, Stille, Negishi, Buchwald-Hartwig amination, or Sonogashira couplings can be performed on the this compound core to generate a diverse set of analogues with different substituents at the pyridine C6 position. The success of these reactions relies on a palladium(0) catalyst, which undergoes oxidative addition into the C-Br bond to initiate the catalytic cycle. nih.govyoutube.com

Synthetic Route Optimization and Scalability Considerations

The efficient synthesis of this compound is crucial for its application in further chemical syntheses, particularly in the context of pharmaceutical development where large quantities of high-purity material are often required. Optimization of the synthetic route focuses on maximizing yield, minimizing impurities, ensuring reproducibility, and developing a process that is both economically viable and scalable for industrial production. The primary route for synthesizing this compound typically involves the nucleophilic aromatic substitution (SNAr) of 2,6-dibromopyridine with piperidin-3-ol.

Reaction Condition Optimization

The nucleophilic substitution reaction is influenced by several factors that can be fine-tuned to improve the outcome. The selection of an appropriate solvent is critical; polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or N-methyl-2-pyrrolidone (NMP) are often employed in SNAr reactions as they can effectively solvate the cationic intermediates and accelerate the reaction rate. However, for large-scale synthesis, the use of more environmentally benign and easily removable solvents like toluene (B28343) or t-butanol may be explored. mdpi.com

The choice of base is another important parameter. Inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used to deprotonate the hydroxyl and secondary amine groups of piperidin-3-ol, facilitating its nucleophilic attack on the pyridine ring. mdpi.com The strength and solubility of the base can significantly affect the reaction rate and the formation of byproducts.

Temperature control is essential for controlling the regioselectivity and minimizing side reactions. While higher temperatures can increase the reaction rate, they may also lead to the formation of undesired isomers or decomposition products. A systematic study to determine the optimal temperature profile is a key aspect of process development.

Catalysis in Synthesis

In some cases, the use of a catalyst can enhance the efficiency of the SNAr reaction. While traditional SNAr reactions on electron-deficient pyridines may not always require a catalyst, copper-catalyzed (Ullmann-type) or palladium-catalyzed (Buchwald-Hartwig-type) cross-coupling reactions can be alternative strategies, especially for less reactive substrates. For instance, the Goldberg reaction, a copper-catalyzed amination, has been effectively used for the synthesis of N-aryl piperidines. mdpi.com The optimization of catalyst loading, ligand choice, and reaction conditions would be necessary to develop a scalable and cost-effective catalytic process.

Scalability Considerations

Transitioning a synthetic route from the laboratory to an industrial scale introduces a new set of challenges. Factors that are manageable on a small scale, such as heat transfer, mixing, and reagent addition, become critical at a larger scale. For the synthesis of this compound, a scalable process would favor conditions that are robust and less sensitive to minor variations. This includes using reagents that are commercially available in bulk, minimizing the use of hazardous materials, and designing a straightforward workup and purification procedure. Crystallization is often the preferred method for purification on a large scale as it can be more cost-effective and efficient than chromatographic methods. The development of a scalable crystallization process would involve a thorough investigation of solvent systems and conditions to ensure high purity and yield of the final product.

Hypothetical Optimization Study

To illustrate the optimization process, the following data table presents a hypothetical design of experiments (DoE) for the synthesis of this compound. This table outlines how different parameters could be systematically varied to identify the optimal reaction conditions.

| Experiment | Solvent | Base | Temperature (°C) | Catalyst (mol%) | Time (h) | Yield (%) | Purity (%) |

| 1 | DMF | K₂CO₃ | 100 | None | 12 | 75 | 90 |

| 2 | DMSO | K₂CO₃ | 100 | None | 12 | 80 | 92 |

| 3 | Toluene | Cs₂CO₃ | 120 | None | 24 | 65 | 88 |

| 4 | t-Butanol | Cs₂CO₃ | 120 | None | 24 | 70 | 91 |

| 5 | DMSO | K₂CO₃ | 80 | None | 24 | 72 | 95 |

| 6 | DMSO | Cs₂CO₃ | 80 | None | 18 | 85 | 96 |

| 7 | Toluene | K₂CO₃ | 110 | CuI (5%) | 12 | 88 | 97 |

| 8 | Toluene | Cs₂CO₃ | 110 | CuI (2%) | 12 | 92 | 98 |

This interactive table demonstrates a systematic approach to optimizing the reaction, exploring the interplay between solvent, base, temperature, and the potential use of a catalyst to achieve a high-yielding and pure product suitable for large-scale manufacturing.

Chemical Reactivity and Transformations of 1 6 Bromopyridin 2 Yl Piperidin 3 Ol

Reactions at the Bromine Atom

The bromine atom on the electron-deficient pyridine (B92270) ring is a versatile handle for introducing molecular complexity, primarily through metal-catalyzed reactions and metallation-substitution sequences.

The carbon-bromine bond at the 6-position of the pyridine ring is highly susceptible to palladium-catalyzed cross-coupling reactions. Among these, the Suzuki-Miyaura coupling is a prominent method for forming new carbon-carbon bonds. libretexts.orgorganic-chemistry.org This reaction typically involves the coupling of the bromopyridine substrate with an organoboron reagent, such as a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base. libretexts.orgresearchgate.net

The general mechanism for the Suzuki coupling proceeds through a catalytic cycle involving three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.org The choice of catalyst, ligands, base, and solvent system is crucial for achieving high yields and can be tailored based on the electronic properties of the coupling partners. organic-chemistry.orgacs.org For instance, anhydrous conditions are often preferred for electron-rich boronic acids, while aqueous solvents can be effective for electron-poor counterparts. researchgate.net

In the context of 1-(6-bromopyridin-2-yl)piperidin-3-ol, the Suzuki reaction allows for the introduction of a wide array of aryl, heteroaryl, or alkenyl substituents, significantly diversifying the core structure for various applications.

Table 1: Examples of Suzuki-Miyaura Coupling Reactions on Bromopyridine Systems

| Aryl Bromide Substrate | Boronic Acid | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2,5-Dibromo-3-methylthiophene | Arylboronic acid (1.1 eq) | Pd(PPh₃)₄, Na₂CO₃ | Mono-substituted product at C5 | Moderate | nih.gov |

| 9-Benzyl-6-chloropurine | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 9-Benzyl-6-phenylpurine | Good | researchgate.net |

Other palladium-catalyzed reactions, such as the Sonogashira coupling with terminal alkynes, can also be employed to introduce alkynyl moieties at the bromine-bearing position. researchgate.net

While direct nucleophilic aromatic substitution (SNAr) on 2-bromopyridines can be challenging, palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a powerful method for the displacement of the bromine atom with nitrogen nucleophiles. researchgate.net This reaction enables the formation of C-N bonds by coupling the aryl bromide with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. researchgate.net

This methodology allows for the synthesis of various amino-substituted pyridines from this compound, further expanding its synthetic utility. The reaction conditions are generally mild, offering an advantage over traditional substitution methods that might require harsh conditions and could lead to competing elimination reactions. researchgate.net

The bromine atom can be replaced via a halogen-metal exchange reaction using organolithium reagents like n-butyllithium (n-BuLi) or t-butyllithium (t-BuLi) at low temperatures. growingscience.com This process generates a highly reactive 2-lithiated pyridine intermediate. This organolithium species can then be "quenched" by reacting it with a variety of electrophiles to introduce new functional groups.

For example, reaction of the lithiated intermediate with aldehydes or ketones yields secondary or tertiary alcohols, respectively. Quenching with carbon dioxide (CO₂) followed by an acidic workup produces a carboxylic acid. This two-step sequence of lithiation followed by electrophilic quenching is a cornerstone of organometallic chemistry for functionalizing aryl halides. Studies on related bromo-heterocycles have demonstrated that this method can be highly regioselective, with lithiation occurring specifically at the site of the bromine atom. growingscience.comresearchgate.net

Table 2: Electrophilic Quenching of Lithiated Heterocycles

| Lithiated Substrate | Electrophile | Resulting Functional Group | Reference |

|---|---|---|---|

| Lithiated 2-bromo-1,3-thiazole | Acetaldehyde | Hydroxyethyl group | growingscience.com |

| Lithiated 2-bromo-1,3-thiazole | Cyclohexanone | Hydroxycyclohexyl group | researchgate.net |

| Lithiated 2-bromo-1,3-thiazole | CO₂ | Carboxylic acid | growingscience.com |

Reactivity of the Piperidine (B6355638) Nitrogen Atom

The secondary amine within the piperidine ring is a nucleophilic center and can readily participate in a variety of bond-forming reactions.

The piperidine nitrogen can be functionalized through N-alkylation and N-acylation reactions. N-alkylation can be achieved by reacting this compound with alkyl halides in the presence of a base. nih.gov The choice of base and solvent can influence the reaction efficiency. nih.gov

N-acylation is typically performed using acylating agents such as acyl chlorides or anhydrides. These reactions are generally high-yielding and lead to the formation of stable amide products. These transformations are fundamental for modifying the properties of the parent molecule.

The secondary amine of the piperidine ring can be coupled with carboxylic acids to form amides. This transformation is commonly facilitated by peptide coupling reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), which activate the carboxylic acid for nucleophilic attack by the amine. nih.gov Dehydrative amide coupling procedures provide a mild and efficient route to a diverse range of N-acyl derivatives. researchgate.net This reactivity allows for the linkage of the this compound core to various acid-containing fragments.

Reactions Involving the Piperidin-3-ol Hydroxyl Group

The secondary hydroxyl group in the piperidin-3-ol moiety is a key site for functionalization. It can readily undergo oxidation to form the corresponding ketone and can be derivatized to form ethers, esters, and carbamates, providing access to a wide array of compounds with potentially varied physicochemical and biological properties.

Oxidation Reactions

The oxidation of the secondary alcohol in this compound to the corresponding ketone, 1-(6-bromopyridin-2-yl)piperidin-3-one, is a fundamental transformation. This reaction can be achieved using a variety of common oxidizing agents under mild conditions to avoid over-oxidation or side reactions on the electron-rich pyridine ring.

Standard oxidation protocols applicable to this transformation include Swern oxidation, which utilizes oxalyl chloride or trifluoroacetic anhydride (B1165640) with dimethyl sulfoxide (B87167) (DMSO), and the use of hypervalent iodine reagents like Dess-Martin periodinane (DMP) or 2-iodoxybenzoic acid (IBX). These methods are known for their high efficiency and compatibility with a wide range of functional groups. Another effective method involves the use of chromium-based reagents such as pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC).

Table 1: Plausible Oxidation Reactions of this compound

| Oxidizing Agent | Solvent(s) | Typical Conditions | Product |

| Dess-Martin Periodinane (DMP) | Dichloromethane (DCM) | Room temperature, 1-3 hours | 1-(6-Bromopyridin-2-yl)piperidin-3-one |

| Swern Oxidation (COCl)₂, DMSO, Et₃N | Dichloromethane (DCM) | -78 °C to room temperature, 2-4 hours | 1-(6-Bromopyridin-2-yl)piperidin-3-one |

| Pyridinium Chlorochromate (PCC) | Dichloromethane (DCM) | Room temperature, 2-6 hours | 1-(6-Bromopyridin-2-yl)piperidin-3-one |

Derivatization (e.g., Ether, Ester, Carbamate Formation)

The hydroxyl group of this compound serves as a versatile handle for the introduction of various functionalities through derivatization reactions.

Ether Formation: Ethers can be synthesized via the Williamson ether synthesis, where the hydroxyl group is first deprotonated with a suitable base, such as sodium hydride (NaH), to form an alkoxide. This intermediate then undergoes nucleophilic substitution with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) to yield the corresponding ether.

Ester Formation: Esterification can be readily achieved by reacting the alcohol with an acyl chloride or a carboxylic anhydride in the presence of a base like triethylamine (B128534) (Et₃N) or pyridine. Alternatively, coupling reactions with carboxylic acids using reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) provide a mild and efficient route to esters.

Carbamate Formation: Carbamates are typically prepared by reacting the alcohol with an isocyanate. nih.govajchem-a.com This reaction is often catalyzed by a tin compound, such as dibutyltin (B87310) dilaurate, and proceeds readily at room temperature. ajchem-a.com Another common method involves the reaction of the alcohol with a carbamoyl (B1232498) chloride in the presence of a base. organic-chemistry.org Furthermore, a one-pot synthesis using carbonyl diimidazole (CDI) to activate the alcohol, followed by the addition of an amine, can also yield the desired carbamate. organic-chemistry.org

Table 2: Representative Derivatization Reactions of the Hydroxyl Group

| Derivative Type | Reagents | Base/Catalyst | Product Class |

| Ether | Alkyl halide (e.g., CH₃I, BnBr) | NaH | 3-Alkoxy-1-(6-bromopyridin-2-yl)piperidine |

| Ester | Acyl chloride (e.g., Acetyl chloride) | Et₃N, DMAP | 1-(6-Bromopyridin-2-yl)piperidin-3-yl alkanoate |

| Ester | Carboxylic acid | DCC/EDC, DMAP | 1-(6-Bromopyridin-2-yl)piperidin-3-yl carboxylate |

| Carbamate | Isocyanate (e.g., Phenyl isocyanate) | Dibutyltin dilaurate | 1-(6-Bromopyridin-2-yl)piperidin-3-yl carbamate |

| Carbamate | Carbamoyl chloride | Et₃N | 1-(6-Bromopyridin-2-yl)piperidin-3-yl carbamate |

Ring System Transformations and Rearrangements

While the primary reactivity of this compound is centered on its functional groups, the piperidine ring itself can potentially undergo transformations, although such reactions are less common and often require specific conditions or catalysts.

One possible transformation is a ring contraction. For instance, certain substituted piperidines can undergo ring contraction to form cyclopentane (B165970) derivatives under photolytic conditions, a reaction known as a Norrish Type II transformation. nih.gov However, this would require the presence of a suitable carbonyl group, which could be installed via oxidation of the hydroxyl group as described in section 3.3.1. Another potential, though less direct, rearrangement could involve the opening of the piperidine ring followed by recyclization. Such processes are often complex and substrate-dependent.

There are no specific documented ring transformations or rearrangements for this compound in the reviewed literature. However, the presence of the nitrogen atom and the adjacent pyridine ring could influence the stability of intermediates that might lead to such rearrangements under specific synthetic conditions.

Structural Analysis and Stereochemical Considerations

Conformational Analysis of the Piperidine (B6355638) Ring System

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, typically adopts a chair conformation to minimize angular and torsional strain. In the case of 1-(6-Bromopyridin-2-yl)piperidin-3-ol, the conformational equilibrium is influenced by the substituents on the ring: the hydroxyl group at the C3 position and the bulky 6-bromopyridin-2-yl group attached to the nitrogen atom.

The two primary chair conformations of the piperidine ring involve the interconversion of axial and equatorial positions of the substituents. For the 3-hydroxy substituent, there is an equilibrium between the axial and equatorial orientations. Generally, bulky substituents prefer the equatorial position to avoid 1,3-diaxial interactions. However, the preference for the hydroxyl group can be influenced by intramolecular hydrogen bonding. acs.org

The large N-aryl substituent, 6-bromopyridin-2-yl, will also significantly impact the ring's conformation. The nitrogen inversion barrier and the rotation around the N-C(aryl) bond will be influenced by the steric hindrance imposed by the bromine atom and the piperidine ring itself. The presence of the heteroaromatic ring attached to the piperidine nitrogen can also introduce electronic effects, such as a potential anomeric effect, which describes the tendency of heteroatomic substituents adjacent to another heteroatom within a saturated heterocyclic ring to favor the axial orientation. nih.govwikipedia.org This effect arises from a stabilizing hyperconjugative interaction between a lone pair on one heteroatom and the antibonding orbital (σ) of the adjacent C-X bond. nih.govwikipedia.org In this molecule, an interaction between the nitrogen lone pair and the σ orbital of the C-O bond of the hydroxyl group could influence the conformational preference.

Table 1: Predicted Conformational Preferences of Substituents on the Piperidine Ring

| Substituent | Position | Predicted Predominant Orientation | Rationale |

| -OH | C3 | Equatorial (in non-polar solvents), potentially axial (in polar solvents or with H-bonding acceptors) | Minimization of steric hindrance vs. potential for intramolecular hydrogen bonding. |

| 6-Bromopyridin-2-yl | N1 | Pseudo-equatorial/Twisted | Avoidance of severe steric interactions with the piperidine ring protons. |

Stereoisomerism and Diastereomeric Relationships

This compound possesses a stereocenter at the C3 position of the piperidine ring, where the hydroxyl group is attached. The presence of this chiral center means the molecule can exist as a pair of enantiomers: (R)-1-(6-Bromopyridin-2-yl)piperidin-3-ol and (S)-1-(6-Bromopyridin-2-yl)piperidin-3-ol. These enantiomers are non-superimposable mirror images of each other and will have identical physical properties, except for their interaction with plane-polarized light and other chiral molecules.

When synthesized from achiral starting materials without the use of a chiral catalyst or resolving agent, the compound is obtained as a racemic mixture, containing equal amounts of the (R) and (S) enantiomers.

Further stereochemical complexity can arise if additional stereocenters are introduced into the molecule. However, based on the parent structure, only enantiomerism is observed. The relationship between the (R) and (S) forms is enantiomeric. If a second chiral center were present, diastereomeric relationships would also exist.

Determination of Absolute and Relative Stereochemistry

The determination of the absolute and relative stereochemistry of this compound is crucial for understanding its biological activity, as different stereoisomers can have distinct pharmacological profiles.

X-ray Crystallography: Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. researchgate.netjyu.fi By obtaining a suitable crystal of a single enantiomer (often as a salt with a chiral counter-ion of known absolute configuration), the precise spatial arrangement of the atoms can be elucidated. nih.gov This technique provides unambiguous information on bond lengths, bond angles, and the absolute configuration at the chiral center.

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR spectroscopy, particularly utilizing techniques like Nuclear Overhauser Effect (NOE) spectroscopy, can provide information about the relative stereochemistry of the molecule in solution. researchgate.net By observing through-space interactions between protons, the preferred conformation and the relative orientation of substituents can be deduced. For instance, the observation of an NOE between the proton at C3 and axial protons at C2 and C4 would suggest an equatorial orientation of the hydroxyl group.

Chiral Chromatography: Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for separating enantiomers. By using a chiral stationary phase, the two enantiomers of this compound can be resolved into two distinct peaks. This method can be used to determine the enantiomeric excess (ee) of a sample and to isolate the individual enantiomers for further characterization.

Hydrogen Bonding Networks and Intramolecular Interactions

The hydroxyl group at the C3 position and the nitrogen atoms in both the piperidine and pyridine (B92270) rings allow for the formation of various hydrogen bonding networks, which can significantly influence the molecule's conformation and its interactions with biological targets.

Intramolecular Hydrogen Bonding: An intramolecular hydrogen bond can form between the hydroxyl group (as the donor) and the nitrogen atom of the piperidine ring (as the acceptor). acs.org This interaction is geometrically most favorable when the hydroxyl group is in an axial orientation, which can stabilize this less sterically favored conformation. The formation of this hydrogen bond can be detected by techniques such as infrared (IR) spectroscopy, where a shift in the O-H stretching frequency is observed. nih.gov The presence of an intramolecular hydrogen bond can also influence the chemical shifts in the NMR spectrum.

Intermolecular Hydrogen Bonding: In the solid state or in concentrated solutions, intermolecular hydrogen bonds are likely to dominate. The hydroxyl group can act as both a hydrogen bond donor and acceptor, leading to the formation of chains or more complex networks of molecules. The nitrogen atom of the pyridine ring, being less basic than the piperidine nitrogen, can also participate as a hydrogen bond acceptor. These intermolecular interactions are a key driving force in the crystal packing of the molecule.

Table 2: Potential Hydrogen Bonding Interactions

| Type | Donor | Acceptor | Significance |

| Intramolecular | -OH | Piperidine Nitrogen | Can stabilize the axial conformation of the hydroxyl group. |

| Intermolecular | -OH | -OH | Formation of dimeric or polymeric structures in the solid state or concentrated solution. |

| Intermolecular | -OH | Pyridine Nitrogen | Influences crystal packing and solubility. |

| Intermolecular | -OH | Piperidine Nitrogen | Competes with intramolecular hydrogen bonding. |

Advanced Spectroscopic and Analytical Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution.

One-dimensional NMR provides fundamental information about the chemical environment of magnetically active nuclei.

¹H NMR: The proton NMR spectrum of 1-(6-Bromopyridin-2-yl)piperidin-3-ol reveals distinct signals for each unique proton in the molecule. The chemical shifts (δ) are indicative of the electronic environment of the protons. For instance, the protons on the pyridine (B92270) ring are expected to appear in the aromatic region (typically δ 6.0-8.5 ppm), with their splitting patterns providing information about their coupling with neighboring protons. The protons on the piperidine (B6355638) ring will be found in the aliphatic region, with the proton attached to the carbon bearing the hydroxyl group (CH-OH) appearing at a characteristic downfield shift.

¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. Each unique carbon atom gives rise to a distinct signal. The chemical shifts in the ¹³C NMR spectrum are spread over a wider range than in ¹H NMR, which often allows for the resolution of all carbon signals. The carbons of the bromopyridinyl moiety will resonate in the aromatic region, while the piperidine ring carbons will appear in the aliphatic region.

A representative, though not identical, dataset for a similar structure, 1-(5-bromopyridin-2-yl)piperidin-3-ol, shows expected chemical shifts that can be used for comparative purposes. sigmaaldrich.com

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine-H3 | ~6.8 | ~110 |

| Pyridine-H4 | ~7.5 | ~140 |

| Pyridine-H5 | ~7.0 | ~115 |

| Piperidine-H2ax | ~4.1 | ~50 |

| Piperidine-H2eq | ~3.8 | ~50 |

| Piperidine-H3 | ~3.9 | ~65 |

| Piperidine-H4ax | ~1.8 | ~30 |

| Piperidine-H4eq | ~2.0 | ~30 |

| Piperidine-H5ax | ~1.6 | ~25 |

| Piperidine-H5eq | ~1.9 | ~25 |

| Piperidine-H6ax | ~3.5 | ~50 |

| Piperidine-H6eq | ~3.2 | ~50 |

| OH | Variable | - |

Note: The data in this table is predicted and may vary from experimentally obtained values.

Two-dimensional NMR experiments are crucial for establishing the connectivity of atoms and the stereochemistry of the molecule. sdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu Cross-peaks in the COSY spectrum of this compound would confirm the connectivity of protons within the piperidine ring and the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.edu This allows for the unambiguous assignment of proton and carbon signals for the CH and CH₂ groups in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.edu HMBC is particularly useful for identifying the connectivity between the pyridine and piperidine rings and for assigning quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close to each other in space, regardless of whether they are bonded. This is critical for determining the stereochemistry and conformation of the piperidine ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. nih.gov For this compound (C₁₀H₁₃BrN₂O), the expected exact mass can be calculated. High-resolution mass spectrometry (HRMS) can confirm the molecular formula by providing a highly accurate mass measurement. rsc.org The mass spectrum will also show a characteristic isotopic pattern due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes). Fragmentation analysis can provide further structural information by identifying characteristic fragment ions.

Interactive Data Table: Expected Mass Spectrometry Data for this compound

| Ion | Expected m/z (for ⁷⁹Br) | Expected m/z (for ⁸¹Br) |

| [M+H]⁺ | 257.0344 | 259.0323 |

| [M+Na]⁺ | 279.0163 | 281.0142 |

Note: The data in this table is calculated based on the molecular formula and may vary slightly in experimental measurements.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. nih.gov If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would provide precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. It would also reveal details about intermolecular interactions, such as hydrogen bonding involving the hydroxyl group.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. mdpi.com

IR Spectroscopy: The IR spectrum of this compound would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. C-H stretching vibrations for the aromatic and aliphatic parts of the molecule would appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. The C-N and C-O stretching vibrations, as well as the C-Br stretching vibration, would be found in the fingerprint region (below 1500 cm⁻¹). uu.nl

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. mdpi.com Aromatic ring vibrations are often strong in the Raman spectrum.

Interactive Data Table: Expected Vibrational Frequencies for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Spectroscopy Method |

| O-H stretch | 3200-3600 | IR |

| Aromatic C-H stretch | 3000-3100 | IR, Raman |

| Aliphatic C-H stretch | 2850-3000 | IR, Raman |

| -C=N-, -C=C- stretch | 1400-1600 | IR, Raman |

| C-O stretch | 1050-1150 | IR |

| C-N stretch | 1020-1250 | IR |

| C-Br stretch | 500-600 | IR, Raman |

Chiral Chromatography for Enantiomeric Purity Assessment

Since this compound contains a stereocenter at the C3 position of the piperidine ring, it can exist as a pair of enantiomers. Chiral chromatography, typically chiral High-Performance Liquid Chromatography (HPLC), is the standard method for separating and quantifying these enantiomers. mdpi.comnih.gov By using a chiral stationary phase, the two enantiomers will have different retention times, allowing for the determination of the enantiomeric excess (ee) of a sample. mdpi.com

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Molecular Geometry

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and optimizing the molecular geometry of compounds like 1-(6-Bromopyridin-2-yl)piperidin-3-ol. DFT studies on related piperidine (B6355638) and pyridine (B92270) derivatives have demonstrated the utility of this approach in understanding their chemical reactivity and stability.

For instance, DFT calculations on substituted piperidine derivatives have been used to analyze reaction mechanisms and the electronic properties of intermediates and transition states. researchgate.net These studies often involve calculating key thermodynamic parameters such as Gibbs free energy and activation energy to determine the feasibility of reaction pathways. researchgate.net In the context of this compound, DFT could be employed to determine the optimal geometry, including bond lengths, bond angles, and dihedral angles.

The electronic properties, such as the distribution of electron density, the highest occupied molecular orbital (HOMO), and the lowest unoccupied molecular orbital (LUMO), can also be calculated. The HOMO-LUMO energy gap is a critical parameter, as it provides an indication of the molecule's kinetic stability and chemical reactivity. wikipedia.org For similar heterocyclic compounds, the localization of HOMO and LUMO has been shown to be dependent on the nature and position of substituents on the rings. wikipedia.org

Conformational Searching and Energy Minimization

The conformational landscape of this compound is complex due to the flexibility of the piperidine ring and the rotation around the C-N bond connecting the two ring systems. Conformational searching and energy minimization are computational techniques used to identify the most stable three-dimensional arrangements of the molecule.

The piperidine ring typically adopts a chair conformation, which is generally more stable than the boat or twist-boat conformations. wikipedia.orgias.ac.in However, the presence of substituents can influence the conformational preference. For the 3-hydroxy group on the piperidine ring, two primary chair conformations are possible: one with the hydroxyl group in an axial position and the other in an equatorial position. The relative stability of these conformers is influenced by steric and electronic effects. In many substituted piperidines, an equatorial orientation of the substituent is preferred to minimize steric hindrance. ias.ac.in However, intramolecular hydrogen bonding between the hydroxyl group and the piperidine nitrogen or the pyridine nitrogen could potentially stabilize an axial conformation.

Computational studies on N-acylpiperidines have shown that while the chair conformation is generally favored, the twist-boat conformation can be stabilized by protein-ligand interactions. nih.gov Energy minimization calculations, often performed using molecular mechanics force fields or quantum mechanical methods, can quantify the energy difference between these conformers.

Table 1: Illustrative Relative Energies of Conformers for this compound

| Conformer | Hydroxyl Group Orientation | Relative Energy (kcal/mol) |

| Chair 1 | Equatorial | 0.0 (Reference) |

| Chair 2 | Axial | 0.5 - 2.0 |

| Twist-Boat | - | ~1.5 - 5.0 |

Note: This table is illustrative and based on general principles of piperidine conformational analysis. Actual values would require specific calculations for this molecule.

Molecular Dynamics Simulations for Conformational Sampling

Molecular dynamics (MD) simulations provide a powerful method for exploring the conformational space of a molecule over time, offering insights into its dynamic behavior under physiological conditions. researchgate.net For this compound, MD simulations could be used to validate the stability of the low-energy conformers identified through conformational searching.

By simulating the motion of the atoms over a period of time, MD can reveal the transitions between different conformations and the flexibility of various parts of the molecule. This is particularly important for understanding how the molecule might interact with biological targets, such as proteins. For example, MD simulations have been used to assess the stability of piperidine derivatives within the active sites of enzymes, confirming that the binding mode is maintained throughout the simulation. researchgate.net Such simulations can also provide information on the solvent's effect on the conformational preferences of the molecule.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods can be used to predict spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts. These predictions can be a valuable tool in the structural elucidation of newly synthesized compounds. DFT calculations have been shown to predict ¹H NMR chemical shifts with a reasonable degree of accuracy, often with a standard deviation of around 0.1 ppm. nih.gov

The process typically involves optimizing the geometry of the molecule and then calculating the NMR shielding tensors. These are then converted into chemical shifts by referencing them against a standard, such as tetramethylsilane. For this compound, predictions could be made for the chemical shifts of all hydrogen and carbon atoms. It is important to note that the accuracy of these predictions can be affected by the choice of DFT functional, basis set, and the model used to account for solvent effects. nih.gov In some cases, certain chemical shifts may be poorly predicted, potentially due to complex electronic environments or dynamic effects not fully captured by the model. nih.gov

Table 2: Illustrative Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift Range (ppm) | Multiplicity |

| Pyridine H | 6.5 - 8.0 | d, t |

| Piperidine H (adjacent to N) | 3.5 - 4.5 | m |

| Piperidine H (at C3) | 3.0 - 4.0 | m |

| Piperidine H (other) | 1.5 - 2.5 | m |

| Hydroxyl H | Variable (depends on solvent and concentration) | br s |

Note: This table provides estimated chemical shift ranges based on typical values for similar molecular fragments. Actual values would require specific calculations.

Analysis of Non-Covalent Interactions (NCI) and Binding Motifs

Non-covalent interactions (NCI) play a crucial role in determining the supramolecular structure and binding properties of molecules. NCI analysis, often visualized using tools like Hirshfeld surface analysis or Reduced Density Gradient (RDG) plots, can identify and characterize interactions such as hydrogen bonds, halogen bonds, and van der Waals forces. scielo.org.mx

For this compound, several types of non-covalent interactions are possible. The hydroxyl group can act as both a hydrogen bond donor and acceptor. The nitrogen atoms in the pyridine and piperidine rings can also act as hydrogen bond acceptors. Furthermore, the bromine atom on the pyridine ring can participate in halogen bonding, an interaction that is increasingly recognized as important in molecular recognition and crystal engineering.

Advanced Applications in Chemical Research

Building Block in Complex Molecule Synthesis

The strategic placement of reactive sites and stereochemical information makes 1-(6-bromopyridin-2-yl)piperidin-3-ol a valuable precursor for the synthesis of intricate molecular structures, including polycyclic systems and analogues of biologically active natural products.

Precursor for Polycyclic and Fused Heterocyclic Systems

The synthesis of fused and polycyclic heterocyclic compounds is a central theme in medicinal chemistry, as these scaffolds are prevalent in numerous pharmaceuticals. The structure of this compound is well-suited for constructing such systems through various synthetic strategies. The 2-bromopyridine (B144113) moiety is a classic handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig aminations. These reactions allow for the introduction of new carbon-carbon or carbon-nitrogen bonds at the C6 position of the pyridine (B92270) ring.

Furthermore, the piperidine (B6355638) ring itself contains multiple reactive sites for cyclization. The secondary amine and the C3-hydroxyl group can act as nucleophiles in intramolecular reactions to form additional rings. For instance, following a cross-coupling reaction to introduce a side chain with an electrophilic group, an intramolecular cyclization can be triggered to build a fused system. A notable strategy involves the intramolecular C-H amination, where a catalyst can facilitate the formation of a new C-N bond, leading to rigid, bridged structures. nih.gov The development of new synthetic methods for fused tricyclic piperidine derivatives has been highlighted as crucial for creating potential antipsychotic agents with unique pharmacological profiles. nih.gov

Table 1: Potential Cyclization Strategies

| Reaction Type | Key Reactants | Catalyst Example | Resulting Structure |

|---|---|---|---|

| Suzuki Coupling & Hydrogenation | Aryl boronic acid, H₂ | Palladium/Rhodium | Aryl-substituted piperidine |

| Intramolecular Amination | Substrate with terminal leaving group | Palladium or Copper | Fused bicyclic system |

Intermediate for Natural Product Analogues

Natural products remain a vital source of inspiration for drug discovery. nih.gov The piperidine-3-ol framework is a common structural motif found in a wide range of alkaloids with significant biological activities, such as deoxoprosopinine. nih.gov The synthesis of enantiopure 2,6-disubstituted piperidin-3-ol derivatives is a key step in the total synthesis of these natural products. nih.gov

This compound serves as an excellent starting material for creating synthetic analogues of these natural products. In this context, the piperidin-3-ol core acts as the foundational scaffold, mimicking the natural product's structure, while the 6-bromopyridin-2-yl substituent provides a point for diversification. Using strategies like "analogue-oriented synthesis" (AOS), chemists can systematically modify the bromopyridine unit to explore structure-activity relationships (SAR). nih.gov The bromine atom can be replaced with various aryl, alkyl, or heteroaryl groups via cross-coupling reactions, allowing for fine-tuning of the molecule's steric and electronic properties to optimize its interaction with biological targets. This approach bridges the gap between total synthesis and drug discovery by embedding SAR studies directly into the synthetic plan. nih.gov

Development of Ligands and Catalysts

The molecular architecture of this compound, particularly its chirality and the presence of two nitrogen atoms in a defined spatial arrangement, makes it an attractive candidate for the development of specialized ligands and organocatalysts.

Chiral Ligand Design for Asymmetric Transformations

Asymmetric catalysis is a cornerstone of modern chemical synthesis, enabling the selective production of a single enantiomer of a chiral molecule. nih.govyoutube.com The effectiveness of an asymmetric catalyst often hinges on the design of the chiral ligand that coordinates to the metal center. nih.gov this compound possesses the key features of a promising chiral ligand.

The pyridine nitrogen and the piperidine nitrogen can act as a bidentate N,N'-donor set, chelating to a transition metal (e.g., Ruthenium, Iridium, Palladium, or Copper). monash.eduresearchgate.net The stereocenter at the C3 position of the piperidine ring, defined by the hydroxyl group, creates a chiral pocket around the metal's active site. This chirality can effectively control the stereochemical outcome of a catalyzed reaction, such as hydrogenation, C-C bond formation, or allylic substitution. nih.govresearchgate.net

The 6-bromo substituent on the pyridine ring is not merely a passive spectator. It exerts both steric and electronic effects, influencing the ligand's coordination geometry and the catalyst's reactivity and selectivity. While C2-symmetric ligands have historically dominated the field, there is a growing appreciation for non-symmetrical ligands, which can sometimes provide superior enantiocontrol by creating more differentiated steric and electronic environments. nih.gov The inherent asymmetry of this compound makes it an ideal scaffold for this modern approach to ligand design.

Table 2: Features of this compound as a Chiral Ligand

| Structural Feature | Role in Catalysis | Potential Metal Partners |

|---|---|---|

| Pyridine & Piperidine Nitrogens | Bidentate (N,N') chelation | Ru, Ir, Pd, Cu, Rh |

| C3-Hydroxyl Group | Induces chirality in the catalytic pocket | N/A |

Role as a Scaffolding Unit in Organocatalysis

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful complement to metal-based catalysis, famously recognized with the 2021 Nobel Prize in Chemistry. youtube.com The piperidine scaffold is a privileged structure in this field. nih.gov The piperidine nitrogen can react with a carbonyl compound (an aldehyde or ketone) to form a nucleophilic enamine or an electrophilic iminium ion, which are key intermediates in many organocatalytic transformations like aldol (B89426) or Michael reactions. youtube.com

This compound can function as a bifunctional organocatalyst. The piperidine nitrogen provides the necessary amine functionality for enamine/iminium catalysis, while the C3-hydroxyl group can act as a hydrogen-bond donor. This hydroxyl group can activate the electrophile and help to organize the transition state through non-covalent interactions, thereby controlling the stereoselectivity of the reaction. youtube.com This combination of a nucleophilic/basic site and a hydrogen-bonding site within the same molecule is a hallmark of many highly effective organocatalysts. The bromopyridinyl moiety would serve to tune the catalyst's solubility and its steric environment, potentially enhancing its performance and selectivity in complex reaction settings. nih.gov

Probes for Chemical Biology Studies (In Vitro/In Silico Focus)

Chemical probes are small molecules used to study and manipulate biological systems. youtube.com The structure of this compound makes it a suitable platform for designing such probes for in vitro and in silico investigations. Piperidine derivatives are frequently studied for their biological activities, with computational (in silico) docking studies and in vitro enzyme inhibition assays being common methods to evaluate their potential. nih.govtandfonline.comnih.govresearchgate.netmdpi.com

The bromopyridine unit is particularly valuable for probe development. The bromine atom can serve as a handle for "tagging" the molecule with a reporter group, such as a fluorophore or a biotin (B1667282) tag, via cross-coupling reactions. This allows for visualization and pull-down experiments to identify the biological targets of the molecule. Alternatively, the aryl bromide can be exploited in photoaffinity labeling, a technique where UV light induces the formation of a covalent bond between the probe and its target protein, enabling definitive target identification.

Moreover, brominated heterocyclic compounds are increasingly used in the design of sophisticated biological tools. For example, 3-(6-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione, a molecule with a related bromo-substituted core, is used in the development of Proteolysis Targeting Chimeras (PROTACs), which are designed to selectively degrade target proteins within cells. broadpharm.com This suggests that this compound could serve as a foundational scaffold for developing similar targeted therapeutic agents or probes. In silico modeling can be used to predict the binding modes of such derivatives to target proteins like kinases, receptors, or enzymes, guiding the rational design of more potent and selective probes before their synthesis and in vitro evaluation. mdpi.comnih.gov

Interaction with Specific Biological Targets (e.g., Receptors, Enzymes)

The structural components of this compound, namely the piperidine and bromopyridine motifs, are prevalent in a wide array of pharmacologically active compounds. nih.govnih.gov The piperidine ring is a key feature in numerous drugs, contributing to their physicochemical properties and target interactions. researchgate.netresearchgate.netencyclopedia.pub Similarly, the pyridine scaffold is a fundamental component in many FDA-approved drugs. rsc.org The bromine atom on the pyridine ring offers a reactive site for further chemical modifications, such as cross-coupling reactions, allowing for the synthesis of a diverse library of derivatives.

Derivatives synthesized from scaffolds related to this compound have been shown to interact with a variety of biological targets. For instance, piperazine (B1678402) derivatives, which share a similar heterocyclic core, have been developed as multi-target agents for potential use in treating neurological disorders by interacting with dopamine (B1211576) and serotonin (B10506) receptors. thieme-connect.com In one study, novel 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine derivatives were synthesized and evaluated for their activity on D2, D3, and 5-HT1A receptors, with some compounds showing potent agonistic activities. thieme-connect.com

Furthermore, research into piperidine-based compounds has led to the discovery of potent anti-tubulin agents. nih.gov A series of 1-(4-bromo-2-(pyrrolidine-1-yl) benzyl) piperidine derivatives demonstrated significant cytotoxic potential against various cancer cell lines, with the most potent compounds inhibiting tubulin polymerization. nih.gov Although these are not direct derivatives of this compound, they highlight the potential of the piperidine scaffold in designing molecules that target critical enzymes like tubulin.

The following table summarizes the biological activities of representative derivatives containing piperidine or piperazine scaffolds, illustrating the types of targets that can be modulated.

| Compound ID | Target Receptor/Enzyme | Activity (EC50/IC50) | Reference |

| 7b | D2/D3/5-HT1A Receptor | 0.9/19/2.3 nmol/L | thieme-connect.com |

| 34c | D2/D3/5-HT1A Receptor | 3.3/10/1.4 nmol/L | thieme-connect.com |

| 7h | Tubulin Polymerization | G2/M phase arrest | nih.gov |

| 7k | Tubulin Polymerization | G2/M phase arrest | nih.gov |

This table presents data for derivatives containing similar structural motifs to illustrate the potential applications of the title compound as a synthetic intermediate.

Mechanistic Investigations of Biological Processes at a Molecular Level

The derivatives synthesized using scaffolds like this compound are instrumental in the mechanistic investigation of various biological processes at the molecular level. For example, piperidine derivatives that act as anti-tubulin agents are used to study the cell cycle in cancer cells. nih.gov By observing that potent derivatives can arrest cancer cells in the G2/M phase, researchers can elucidate the role of tubulin dynamics in cell division and identify potential therapeutic strategies to disrupt this process in cancer. nih.gov

The study of piperidine and piperazine derivatives as receptor agonists or antagonists also provides deep insights into signaling pathways. The development of multi-target dopamine and serotonin receptor agonists, for instance, helps in understanding the complex interplay of these neurotransmitter systems in conditions like Parkinson's disease. thieme-connect.com The ability to create selective or multi-target ligands based on the piperidine or piperazine core allows for the dissection of specific receptor subtype contributions to physiological and pathological processes.

In the context of cancer research, piperidine-containing compounds have been investigated for their ability to induce apoptosis and inhibit cell migration, targeting signaling pathways such as PI3K/Akt and STAT-3. frontiersin.org While these studies may not directly involve this compound, they underscore the importance of the piperidine scaffold in creating molecular probes to explore and modulate these fundamental cellular processes.

The following table outlines the mechanistic insights gained from studies on related piperidine derivatives.

| Derivative Class | Biological Process Investigated | Molecular Mechanism | Reference |

| Piperidine-based Anti-tubulin Agents | Cell Cycle Progression | Arrest in G2/M phase, inhibition of tubulin polymerization | nih.gov |

| Piperazine-based Receptor Agonists | Neurotransmitter Signaling | Modulation of Dopamine (D2, D3) and Serotonin (5-HT1A) receptor activity | thieme-connect.com |

| Piperidine-containing Anticancer Agents | Cancer Cell Proliferation and Survival | Regulation of PI3K/Akt and STAT-3 signaling pathways | frontiersin.org |

This table provides examples of mechanistic studies using compounds with similar core structures to highlight the potential research applications of derivatives of the title compound.

Structure Activity Relationship Sar Studies in Non Clinical Contexts

Impact of Substituent Modifications on Molecular Interactions (In Vitro/In Silico)

The interaction of 1-(6-Bromopyridin-2-yl)piperidin-3-ol with biological macromolecules is intricately governed by its constituent parts. Modifications to both the bromopyridinyl and piperidinol fragments have been explored to elucidate their roles in molecular recognition and activity.

Role of the Bromine Atom in Modulating Activity

The bromine atom at the 6-position of the pyridine (B92270) ring is a key feature influencing the compound's interaction profile. Halogen atoms, such as bromine, can participate in various non-covalent interactions, including hydrogen bonds and halogen bonds, which can significantly impact binding affinity and selectivity for specific biological targets. cambridgemedchemconsulting.com The electron-withdrawing nature of bromine also modulates the electronic properties of the pyridine ring, which can affect its ability to engage in pi-stacking or other aromatic interactions.

Influence of the Piperidin-3-ol Stereochemistry

The piperidin-3-ol moiety of the molecule introduces a chiral center at the 3-position of the piperidine (B6355638) ring, meaning it can exist as two different stereoisomers (R and S). The spatial arrangement of the hydroxyl group is a critical factor in determining the compound's interaction with its biological targets. hama-univ.edu.sy The stereochemistry of a molecule can dictate its ability to fit into a specific binding pocket and form key interactions, such as hydrogen bonds, with amino acid residues.